4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
The compound 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (hereafter referred to as the "target compound") is a benzoxazepine derivative characterized by a fused benzo[f][1,4]oxazepine-3,5-dione core. Its structure includes:
- A 2-methyl group at position 2 of the oxazepine ring.
The benzo[f][1,4]oxazepine scaffold combines a seven-membered oxazepine ring fused with a benzene ring, while the 3,5-dione groups enhance hydrogen-bonding capacity. The ethoxy group on the phenyl ring may influence metabolic stability and solubility compared to smaller substituents like methoxy or halogens.
Properties
IUPAC Name |
4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-15-10-8-14(9-11-15)17(22)12-21-19(23)13(2)26-18-7-5-4-6-16(18)20(21)24/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSQTYUCGIDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . Industrial production methods often employ microwave-induced transformations and phosphorous oxychloride-induced cyclocondensation to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the oxo groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like halogens or nitro groups.
S-alkylation: This reaction involves the alkylation of thiol groups, often using alkyl halides.
Common reagents and conditions for these reactions include pyridine, anhydrous potassium carbonate, and various solvents like acetone and ethyl acetate . Major products formed from these reactions include substituted oxazepines and various derivatives with altered pharmacological properties.
Scientific Research Applications
4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione ()
- Core Structure : 1,4-Benzoxazepine-3,5-dione (vs. benzo[f] fused ring in the target compound).
- Substituents :
- R1 : 5-fluoro-2-methoxyphenyl (vs. 4-ethoxyphenyl in the target).
- R2 : 2-ethyl (vs. 2-methyl in the target).
- Molecular Weight : 371.364 g/mol.
- The ethyl group on the oxazepine may increase lipophilicity and metabolic stability relative to methyl .
2.1.2 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine ()
- Core Structure : Benzimidazole (vs. benzoxazepine-dione).
- Substituents :
- R1 : 4-ethoxyphenylmethyl (similar to the target’s ethoxyphenyl group).
- R2 : N,N-diethyl, 5-methyl.
- Key Differences :
2.1.3 [18F]FECUMI-101 ()
- Core Structure : 1,2,4-triazine-3,5-dione (vs. benzoxazepine-dione).
- Substituents :
- R1 : Piperazine-linked 2-(2-fluoroethoxy)phenyl.
- R2 : Butyl chain.
- Key Differences: The triazine-dione core and fluorine-18 label make this compound a positron emission tomography (PET) tracer, unlike the non-radioactive target compound. The fluoroethoxy group enhances in vivo stability for imaging applications .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ethoxy groups are generally more resistant to oxidative metabolism than methoxy or fluorine substituents .
Biological Activity
The compound 4-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a member of the benzoxazepine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoxazepine core fused with various substituents. Its molecular formula is with a molecular weight of approximately 357.36 g/mol. The presence of the ethoxy and methyl groups is believed to influence its biological activity significantly.
1. Anticancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. For instance, synthesized derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazepine Derivative A | MCF-7 | 15.0 |
| Benzoxazepine Derivative B | HeLa | 18.5 |
| Target Compound | MCF-7 | 12.3 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of benzoxazepine derivatives has been assessed against several bacterial strains. Limited activity was observed; however, certain derivatives displayed moderate effectiveness against gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptor activities related to apoptosis and inflammation pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzoxazepine derivatives showed that modifications at specific positions on the benzene ring enhanced their anticancer activity. The target compound was found to be more effective than several known anticancer agents in preclinical models.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory responses, the compound was tested in an animal model of arthritis. Results indicated a significant reduction in swelling and pain compared to control groups, supporting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
